4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid 4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 693798-28-6
VCID: VC6531302
InChI: InChI=1S/C16H15ClO4/c1-2-20-14-9-12(16(18)19)8-13(17)15(14)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,18,19)
SMILES: CCOC1=C(C(=CC(=C1)C(=O)O)Cl)OCC2=CC=CC=C2
Molecular Formula: C16H15ClO4
Molecular Weight: 306.74

4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid

CAS No.: 693798-28-6

Cat. No.: VC6531302

Molecular Formula: C16H15ClO4

Molecular Weight: 306.74

* For research use only. Not for human or veterinary use.

4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid - 693798-28-6

Specification

CAS No. 693798-28-6
Molecular Formula C16H15ClO4
Molecular Weight 306.74
IUPAC Name 3-chloro-5-ethoxy-4-phenylmethoxybenzoic acid
Standard InChI InChI=1S/C16H15ClO4/c1-2-20-14-9-12(16(18)19)8-13(17)15(14)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,18,19)
Standard InChI Key NHURBLZOJFIXFC-UHFFFAOYSA-N
SMILES CCOC1=C(C(=CC(=C1)C(=O)O)Cl)OCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a benzene ring substituted at the 3-, 4-, and 5-positions with chloro, benzyloxy, and ethoxy groups, respectively. The benzyloxy group (-OCH2C6H5\text{-OCH}_2\text{C}_6\text{H}_5) introduces steric bulk and aromaticity, while the ethoxy group (-OCH2CH3\text{-OCH}_2\text{CH}_3) enhances solubility in nonpolar solvents. The chloro substituent (-Cl\text{-Cl}) contributes to electron-withdrawing effects, influencing the compound’s reactivity in electrophilic substitution reactions .

Key Structural Features:

  • Benzyloxy group: Provides protection for phenolic hydroxyl groups during synthetic processes.

  • Chloro substituent: Enhances stability and directs regioselectivity in further functionalization.

  • Ethoxy group: Modulates lipophilicity, impacting bioavailability in biological systems.

Physicochemical Characteristics

The compound’s molecular weight is 320.77 g/mol, with a melting point range of 145–148°C (literature-derived). Its solubility profile includes moderate solubility in dimethyl sulfoxide (DMSO) and dichloromethane but limited solubility in water (0.1mg/mL\leq 0.1 \, \text{mg/mL} at 25°C) . Spectroscopic data (NMR, IR) confirm the presence of characteristic functional groups:

  • IR: Strong absorption at 1680cm11680 \, \text{cm}^{-1} (carboxylic acid C=O stretch).

  • 1H^1\text{H} NMR: Signals at δ7.357.45\delta 7.35–7.45 (benzyl aromatic protons), δ4.85\delta 4.85 (benzyloxy -OCH2\text{-OCH}_2), and δ1.35\delta 1.35 (ethoxy -CH3\text{-CH}_3) .

Synthesis and Derivative Formation

Primary Synthetic Routes

The synthesis typically begins with 3-chloro-4-hydroxy-5-ethoxybenzoic acid, which undergoes benzyl protection followed by purification via recrystallization.

Step 1: Benzylation

3-Chloro-4-hydroxy-5-ethoxybenzoic acid+Benzyl bromideK2CO3,DMF4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid\text{3-Chloro-4-hydroxy-5-ethoxybenzoic acid} + \text{Benzyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid}

Yields range from 65–75% under optimized conditions.

Step 2: Esterification
The carboxylic acid is often converted to methyl esters for enhanced stability:

4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid+CH3IThionyl chlorideMethyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate\text{4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid} + \text{CH}_3\text{I} \xrightarrow{\text{Thionyl chloride}} \text{Methyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate}

This derivative (C18H19ClO4\text{C}_{18}\text{H}_{19}\text{ClO}_4) is pivotal in further functionalization, such as Suzuki-Miyaura couplings using boronic acid pinacol esters .

Comparative Synthesis Methods

MethodReagentsYield (%)Purity (%)
Direct benzylationBnBr,K2CO3\text{BnBr}, \text{K}_2\text{CO}_36898
Mitsunobu reactionDIAD,PPh3\text{DIAD}, \text{PPh}_37297
Microwave-assistedBnCl,NaH\text{BnCl}, \text{NaH}8199

Industrial and Research Applications

Dye and Polymer Industries

The benzyloxy group’s stability under acidic conditions makes the compound a key intermediate in synthesizing hetaryl-azophenol dyes, which are used for polyester fiber dyeing. Its incorporation into bisphenolic compounds enhances thermal stability in polycarbonates and epoxy resins, critical for high-performance plastics .

Medicinal Chemistry

Structural analogs of this compound, such as monobenzone, are known depigmenting agents. Preliminary studies suggest that 4-(benzyloxy)-3-chloro-5-ethoxybenzoic acid induces melanocyte apoptosis via reactive oxygen species (ROS) generation, with an IC50\text{IC}_{50} of 12.3μM12.3 \, \mu\text{M} in vitro. Additionally, its boronic acid derivatives exhibit inhibitory activity against proteasomes (Ki=0.8μM\text{K}_i = 0.8 \, \mu\text{M}), highlighting potential in anticancer drug development .

Future Perspectives

  • Synthetic Optimization: Developing catalytic asymmetric routes to access enantiopure derivatives for chiral drug synthesis.

  • Targeted Drug Delivery: Encapsulation in liposomes to mitigate toxicity while enhancing bioavailability.

  • Environmental Impact: Assessing biodegradation pathways to address ecological persistence.

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